[2-Chloro-5-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
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Overview
Description
[2-Chloro-5-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine: is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Chloro-5-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting with the chlorination of a suitable aromatic precursor The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions and improve yield. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamine group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chlorine atoms, potentially leading to dechlorinated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: N-oxides of the dimethylamine group.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound can be used to study the effects of chlorinated aromatic compounds on cellular processes and enzyme activities.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which [2-Chloro-5-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and dimethylamine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
2,4,6-Trichlorophenol: Shares the chlorinated aromatic structure but lacks the dimethylamine group.
Chlorpromazine: Contains a similar aromatic ring with chlorine substituents and an amine group but differs in overall structure and pharmacological activity.
Uniqueness: The presence of both multiple chlorine atoms and a dimethylamine group in [2-Chloro-5-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine makes it unique, providing distinct chemical reactivity and potential biological activities not observed in similar compounds.
Properties
Molecular Formula |
C14H13Cl4N |
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Molecular Weight |
337.1 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-5-(2,3,4-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)12-7-8(3-5-10(12)15)9-4-6-11(16)14(18)13(9)17/h3,5-7,9H,4H2,1-2H3 |
InChI Key |
XARCZJVSFVHDAR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)C2CC=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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